molecular formula C20H20N4O3 B2610860 5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one CAS No. 881566-91-2

5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B2610860
CAS No.: 881566-91-2
M. Wt: 364.405
InChI Key: ISJAHFCUYZKJJL-UHFFFAOYSA-N
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Description

“5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” is a complex organic compound that features a benzimidazole moiety, a pyrrolone ring, and a dimethoxybenzyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Construction of the pyrrolone ring: This step may involve cyclization reactions starting from appropriate precursors.

    Introduction of the dimethoxybenzyl group: This can be done via alkylation reactions using 2,4-dimethoxybenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride might be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides could be employed under various conditions (acidic, basic, or neutral).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.

Medicine

Medicinally, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their diverse biological activities.

    Pyrrolone derivatives: Compounds with a pyrrolone ring are often studied for their pharmacological properties.

    Dimethoxybenzyl derivatives: These compounds are explored for their potential in medicinal chemistry.

Uniqueness

The uniqueness of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” lies in its specific combination of functional groups and structural features, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

The compound 5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The presence of the dimethoxybenzyl group enhances its lipophilicity, potentially improving its bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. The following sections detail specific biological activities observed in studies.

Anticancer Activity

  • Inhibition of Cell Proliferation :
    • The compound demonstrated potent inhibition of proliferation in several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 3.0 µM to 10 µM , indicating strong efficacy compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
  • Mechanism of Action :
    • Preliminary studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways. A notable increase in caspase-3 levels was observed alongside a reduction in TNF-α levels by approximately 87% , suggesting a mechanism involving inflammation modulation .
  • Molecular Docking Studies :
    • Molecular docking studies have predicted that the compound interacts effectively with key protein targets involved in cancer progression, such as VEGFR-2 and CDK9. These interactions may contribute to its antiproliferative effects .

Case Studies

Several studies have evaluated the biological activity of this compound:

Study 1: In Vitro Evaluation

A study conducted on various human cancer cell lines reported that the compound exhibited significant cytotoxic effects with IC50 values below 10 µM . The highest activity was recorded against the MCF-7 cell line, where it showed an IC50 of 5.08 µM .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanistic pathways activated by this compound. Results indicated that it not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways, evidenced by changes in mitochondrial membrane potential and the release of cytochrome c .

Data Summary Table

Activity TypeCell LineIC50 (µM)Mechanism of Action
AntiproliferativeA5493.0Apoptosis via caspase activation
AntiproliferativeMCF-75.08Inhibition of VEGFR-2
CytotoxicityHCT116<10Mitochondrial pathway activation

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-[(2,4-dimethoxyphenyl)methyl]-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-26-13-8-7-12(17(9-13)27-2)10-24-11-16(25)18(19(24)21)20-22-14-5-3-4-6-15(14)23-20/h3-9,21,25H,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFIOFBZTHRRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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